molecular formula C7H14ClNO B13516381 1-Amino-3-cyclobutylpropan-2-one hydrochloride

1-Amino-3-cyclobutylpropan-2-one hydrochloride

Cat. No.: B13516381
M. Wt: 163.64 g/mol
InChI Key: XXLSZDFMQFBGQN-UHFFFAOYSA-N
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Description

1-Amino-3-cyclobutylpropan-2-one hydrochloride is an organic compound with the molecular formula C7H13NO·HCl. This compound is characterized by the presence of an amino group attached to a cyclobutyl ring and a ketone group. It is commonly used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-cyclobutylpropan-2-one hydrochloride typically involves the reaction of cyclobutanone with an appropriate amine under acidic conditions to form the desired product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between cyclobutanone and an amine, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-cyclobutylpropan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-Amino-3-cyclobutylpropan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Amino-3-cyclobutylpropan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminocyclobutan-1-one hydrochloride
  • 1-Amino-1-cyclobutanecarboxylic acid hydrochloride

Uniqueness

1-Amino-3-cyclobutylpropan-2-one hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a ketone group attached to a cyclobutyl ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

1-amino-3-cyclobutylpropan-2-one;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-7(9)4-6-2-1-3-6;/h6H,1-5,8H2;1H

InChI Key

XXLSZDFMQFBGQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(=O)CN.Cl

Origin of Product

United States

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